alpha, beta, beta 20R-CHOLESTANE

Description

Overview of Cholestane (B1235564) Derivatives in Organic and Geochemical Sciences

Cholestane is a saturated tetracyclic steroid that serves as the fundamental backbone for a wide array of sterols. nih.gov In the realm of organic chemistry and biochemistry, derivatives of cholestane, most notably cholesterol, are indispensable components of cell membranes in higher animals, regulating their fluidity and integrity. wikipedia.orgontosight.ai Furthermore, these compounds are precursors to vital biomolecules such as steroid hormones and bile acids. wikipedia.org

In the geosciences, cholestane and its derivatives are classified as biomarkers or "molecular fossils." Their presence in ancient sediments and petroleum is a strong indicator of early animal life, as cholesterol is a hallmark lipid of animals. wikipedia.org The detection of cholestane in rock records can, therefore, help to trace the evolutionary history of metazoans and provide insights into the paleoenvironment, such as the past presence of molecular oxygen, which is necessary for cholesterol biosynthesis. wikipedia.org

Significance of Stereoisomeric Configuration in Cholestane Research

Stereochemistry, the three-dimensional arrangement of atoms, is of paramount importance in the study of cholestane. Cholesterol, the biological precursor to the cholestane found in geological samples, is synthesized with a highly specific stereochemical configuration, including a 20R arrangement in the side chain. wikipedia.org While cholesterol can theoretically exist in 256 stereoisomeric forms, nature selectively produces only one. wikipedia.org

During the geological processes of diagenesis (the conversion of sediments into rock), the original biological stereochemistry of cholesterol is altered. Thermal stress and microbial activity can cause isomerization at several chiral centers within the cholestane structure. wikipedia.org For instance, the initial 20R configuration can epimerize to a mixture of 20R and 20S isomers. The ratio of these isomers, particularly the 20S/(20S+20R) ratio for C29 steranes, is a widely used and reliable indicator of the thermal maturity of source rocks and petroleum. researchgate.net Similarly, isomerization at C-5 (from α to β) and at the ring junctions (C-14 and C-17) from the biologically inherited αα configuration to more stable ββ or less stable ββ forms provides further details about the geological history of the sample. wikipedia.org The analysis of these complex mixtures of isomers is challenging and often requires sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS) and GC-MS/MS to achieve separation and confident identification. wikipedia.org

Defining the Context of Alpha, Beta, Beta 20R-Cholestane within Cholestane Isomer Studies

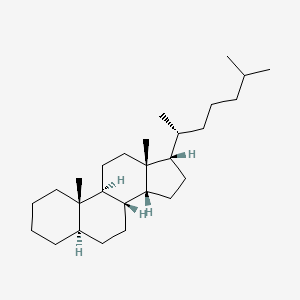

The nomenclature of cholestane stereoisomers typically uses α and β to denote the orientation of hydrogen atoms or alkyl groups at specific chiral centers in the steroid nucleus. 'Alpha' (α) signifies a substituent oriented below the plane of the ring system, while 'beta' (β) indicates an orientation above the plane. ontosight.ai The compound α,β,β-20R-cholestane is understood to be a specific stereoisomer where the stereocenters at the C-5, C-14, and C-17 positions are denoted by α, β, and β respectively. Therefore, the systematic name for this compound is 5α,14β,17β(H)-cholestane, with the side chain retaining the biological 20R configuration.

This specific combination of stereochemical features is highly informative. The 20R configuration is a direct inheritance from the original biological material (cholesterol). wikipedia.org In contrast, the 5α, 14β, and 17β arrangement is a product of diagenetic alteration. The thermodynamically stable configurations for the cholestane nucleus are 5α,14α,17α (cholestane) and 5β,14α,17α (coprostane). The 14β and 17β configurations, often referred to as "iso-steranes," are less stable. Their presence and relative abundance in geological samples can indicate specific thermal conditions and catalytic processes (e.g., clay-catalyzed isomerization) that have occurred over geological time. Thus, the identification of 5α,14β,17β(H)-20R-cholestane provides a detailed fingerprint of both the biological origin and the post-depositional history of the organic matter.

Data Tables

Table 1: Geochemical Significance of Key Cholestane Stereoisomer Ratios

| Stereoisomer Ratio | Geochemical Significance | Typical Equilibrium Value |

|---|---|---|

| C29 5α-Sterane 20S/(20S+20R) | Indicator of thermal maturity. Increases with maturity. | ~0.52 - 0.55 |

| C29 5α-Sterane ββ/(αα+ββ) | Indicator of thermal maturity. Increases with maturity. | ~0.67 - 0.71 |

| C27/C29 Regular Steranes | Indicator of the source of organic matter (algal vs. terrestrial). Can also be affected by thermal maturity. researchgate.net | Varies with source |

Table 2: Analytical Properties of Selected Cholestane Stereoisomers

| Compound Name | Stereochemistry | Relative GC Retention Time | Key Mass Spectral Fragments (m/z) |

|---|---|---|---|

| 5α-Cholestane | 5α, 14α, 17α, 20R | 1.00 | 372 (M+), 217 |

| 5β-Cholestane (Coprostane) | 5β, 14α, 17α, 20R | Shorter than 5α-cholestane | 372 (M+), 217 |

| 5α,14β,17β-Cholestane (iso-cholestane) | 5α, 14β, 17β, 20R | Longer than 5α-cholestane | 372 (M+), 218 |

Note: Relative retention times can vary based on the specific GC column and conditions used. The data presented is illustrative.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5R,8R,9S,10S,13R,14R,17S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21-,22+,23+,24-,25+,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIAYQZJNBULGD-BOKDSARMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@@H]1CC[C@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Structural and Stereochemical Characterization of Cholestane Isomers

Methodologies for Elucidating the Absolute and Relative Stereochemistry of Complex Cholestanes

The determination of stereochemistry is a cornerstone of chemical analysis. For multifaceted molecules like cholestanes, a multi-pronged approach combining various spectroscopic and analytical techniques is often required for unambiguous assignment.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution. Both ¹H and ¹³C NMR are instrumental in the characterization of cholestane (B1235564) isomers. The chemical shifts, coupling constants (J-values), and nuclear Overhauser effects (NOEs) provide a wealth of information about the spatial relationships between atoms.

For instance, the proton NMR (¹H NMR) spectrum of a cholestane derivative can reveal the orientation of substituents (axial vs. equatorial) on the cyclohexane (B81311) rings through the analysis of coupling constants. chemicalbook.com The longitudinal relaxation time (T1) in proton NMR has also been shown to be a precise method for detecting the presence of co-precipitated components in mixed crystals of cholesterol and cholestanol. nih.gov Furthermore, ¹³C NMR provides detailed information about the carbon skeleton of the molecule. chemicalbook.comspectrabase.com

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for 5α-Cholestane

| Carbon Atom | Chemical Shift (ppm) |

| C-1 | 38.6 |

| C-2 | 21.6 |

| C-3 | 26.9 |

| C-4 | 29.1 |

| C-5 | 47.1 |

| C-10 | 36.6 |

| C-20 | 36.2 |

| C-27 | 22.8 |

Note: Data is illustrative and may vary based on solvent and specific isomer.

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), is a highly sensitive method for differentiating isomers. While isomers have the same molecular weight, their fragmentation patterns upon ionization can be distinct, providing a fingerprint for identification.

GC-MS is a well-established technique for the analysis of volatile compounds like cholestane and its derivatives. nih.govmonash.edu The electron ionization (EI) mass spectra of different cholestane isomers can exhibit unique fragmentation patterns. For example, the fragmentation of trimethylsilyl (B98337) (TMS) derivatives of cholestane-3β,4α,5α-triol and cholestane-3β,5α,6α/β-triols shows characteristic ions that can be used to assign the configuration at specific carbon atoms. nih.gov Tandem mass spectrometry (MS/MS) further enhances the ability to distinguish between isomers by selecting a specific parent ion and inducing further fragmentation to produce a secondary set of fragment ions. nih.govlcms.czmdpi.com This technique can reveal subtle structural differences that are not apparent in a standard MS spectrum. nih.gov

LC-MS/MS is particularly useful for less volatile or thermally labile cholestane derivatives. nih.gov The use of techniques like collision-induced dissociation (CID) can generate specific fragment ions that are diagnostic for a particular isomer. mdpi.comnih.gov

X-ray crystallography provides the most definitive method for determining the absolute stereochemistry of a molecule, provided that a suitable single crystal can be obtained. This technique involves diffracting X-rays off a crystal and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density of the molecule. This model reveals the precise arrangement of all atoms in space, including the absolute configuration at each chiral center.

The crystal structures of various cholestane derivatives have been successfully determined using X-ray diffraction, providing unambiguous proof of their stereochemistry. nih.govrsc.orgnih.gov For example, the X-ray structure of 2-aza-A-homo-5α-cholestan-1-one revealed the conformation of its seven-membered lactam ring. rsc.org Similarly, the structures of cholesterol 25- and 20-hydroperoxides have been elucidated, offering insights into the primary products of cholesterol autoxidation. nih.gov

Computational Chemistry and Molecular Modeling for Conformational Analysis and Stereochemical Prediction

Computational chemistry and molecular modeling have become indispensable tools for studying the conformational preferences and predicting the stereochemistry of complex molecules like cholestanes. wiley.comwisc.edusiftdesk.org These methods allow for the in-silico exploration of different possible conformations and the calculation of their relative energies, providing insights into the most stable arrangements of the molecule. nih.govchemrxiv.org

Molecular mechanics and quantum mechanics calculations can be used to model the potential energy surface of a molecule, identifying low-energy conformers. nih.gov This information is crucial for understanding the dynamic behavior of the molecule and for interpreting experimental data from techniques like NMR. For instance, computational methods can be used to predict NMR chemical shifts and coupling constants for different stereoisomers, which can then be compared to experimental data to aid in stereochemical assignment. acs.org

Spectroscopic Analysis of Chiral Centers in Cholestane Frameworks

The cholestane framework possesses multiple chiral centers, giving rise to a large number of possible stereoisomers. nist.govnist.govnist.govnih.gov The stereochemical descriptors α and β are used to denote the orientation of substituents relative to the plane of the steroid ring system. iupac.org By convention, substituents projecting below the plane are designated as α, while those projecting above the plane are designated as β.

Spectroscopic techniques that are sensitive to chirality, such as circular dichroism (CD), can be used to probe the stereochemistry of chiral centers. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is dependent on the three-dimensional arrangement of chromophores within the molecule. The sign and magnitude of the Cotton effect in a CD spectrum can provide valuable information about the absolute configuration of a molecule. For example, the CD spectrum of 2-aza-A-homo-5α-cholestan-1-one showed a Cotton effect with a sign opposite to that predicted by Ogura's sign rule, which was explained by the twisted conformation of the lactam ring as determined by X-ray crystallography. rsc.org

Iii. Synthetic Strategies and Stereoselective Transformations for 20r Cholestane Derivatives

Total and Partial Stereoselective Synthesis of 20R-Cholestane and its Polyoxygenated Analogues

The synthesis of 20R-cholestane and its derivatives is often achieved through either total synthesis from simpler precursors or partial synthesis starting from abundant natural steroids. In both approaches, achieving stereoselectivity—the control over the three-dimensional arrangement of atoms—is the principal challenge.

The functionalization of the cholestane (B1235564) core at specific positions (regiocontrol) and with a defined spatial orientation (stereocontrol) is crucial for creating diverse analogues. Researchers have developed various methods to introduce substituents, primarily oxygen-containing groups, onto the steroid nucleus.

A general method for introducing various functional groups at the C-4α position of 5α-cholestan-3β-ol has been developed utilizing the lithium-ammonia reduction of 4-cholesten-3-one. researchgate.net Stereoselective functionalization at other positions is also achievable. For instance, starting from 7-ketocholesterol (B24107) derivatives allows for specific modifications at C-7, while 6-keto-5α-cholestan-3β-ol serves as a key intermediate for functionalizations at both C-6 and C-7. researchgate.net

Epoxides are versatile intermediates for introducing vicinal diols with high stereoselectivity. A comprehensive set of eight cholestane-3,5,6-triol (B47416) stereoisomers was synthesized in diastereomerically pure forms through the stereoselective cleavage of eight corresponding diastereomerically pure 4,5-epoxycholestane-3,6-diols. nih.gov The cleavage of the epoxide ring with reagents like lithium aluminum hydride (LiAlH₄) proceeds with high stereochemical fidelity, yielding the desired triol products in high yields and often without the need for chromatographic purification. nih.gov

The chiral pool approach is a powerful strategy in total synthesis that utilizes abundant, inexpensive, enantiopure natural products as starting materials. wikipedia.orgelsevierpure.com This method leverages the pre-existing chirality of the starting material, which is preserved throughout the synthetic sequence, thereby simplifying the construction of complex chiral targets like 20R-cholestane derivatives. wikipedia.org Common sources for the chiral pool include amino acids, sugars, and terpenes. wikipedia.org

In steroid synthesis, naturally occurring steroids are frequently used as chiral starting blocks. Pregnenolone (B344588), for example, is a common precursor for building more complex cholestane side chains. nih.govnih.gov An efficient synthesis of (20R,22R)-cholest-5-ene-3β,20,22-triol, a key intermediate in steroid hormone formation, starts from pregnenolone. nih.gov Similarly, a previously reported analogue of pregnenolone featuring a dihydropyran ring at C-20 served as the starting point for the stereoselective synthesis of new 27-norcholesterol analogues. nih.gov The use of carbohydrates, such as L-rhamnose, has also been demonstrated as a viable chiral pool approach for the synthesis of other complex cyclic systems, illustrating the broad applicability of this strategy. nih.govresearchgate.net

Controlling the stereocenter at the C-20 position is one of the most critical aspects of synthesizing specific cholestane isomers. Several methodologies have been established to achieve this.

One effective strategy involves the stereoselective alkylation of an enolate. A new method for the synthesis of both (20R)- and (20S)-steroidal side chains was developed based on the reaction of (E)-ethyl 3β-t-butyldimethylsiloxypregna-5,17-dien-21-oate with lithium di-isopropylamide, which, upon reaction with alkyl halides, predominantly yields the (20S)-alkylation products. rsc.org This approach provides a synthetic route to either epimer at C-20. rsc.org

Another approach is the asymmetric dihydroxylation of a double bond in the side chain. The synthesis of (20R,22R)-cholest-5-ene-3β,20,22-triol from a cholesta-5,20(22)-dien-3β-ol derivative utilizes an asymmetric dihydroxylation reaction to create the C-20 and C-22 stereocenters simultaneously, albeit resulting in a 1:1 mixture of the (20R,22R) and (20S,22S) isomers that require separation. nih.gov

Stereoselective reactions on a pre-existing chiral side-chain precursor can also dictate the stereochemistry. For example, a (20R)-pregnene derivative was used to stereoselectively form new asymmetric centers at C-23, yielding a (20R,23R)-27-norcholesterol analogue as the major product. nih.gov The stereochemical outcome in these reactions is guided by the existing chirality at C-20. nih.gov

Control of ring-junction stereochemistry, such as that between the C and D rings (a trans-hydrindane (B1202327) system in natural steroids), is often addressed through intramolecular reactions. researchgate.net Strategies like intramolecular Michael-Aldol reactions and internal Diels-Alder cycloadditions are employed to construct fused ring systems with high stereochemical control. researchgate.net For the A/B ring junction, the stereochemistry can be set by reduction reactions; for example, the reduction of specific lactones with lithium aluminum hydride followed by cyclization was used to produce both 4-oxa-5α- and -5β-cholestane, demonstrating control over the A/B ring fusion. researchgate.net

| Methodology | Substrate | Key Reagent(s) | Stereochemical Outcome | Reference(s) |

| Asymmetric Dihydroxylation | (20(22)E)-cholesta-5,20(22)-dien-3β-ol acetate | OsO₄, Chiral Ligand | (20R,22R) and (20S,22S) isomers | nih.gov |

| Stereoselective Alkylation | (E)-ethyl 3β-t-butyldimethylsiloxypregna-5,17-dien-21-oate | LDA, Alkyl Halide | Predominantly (20S)-alkylation products | rsc.org |

| Side-Chain Elaboration | (20R)-3,20-dihydroxy-(3',4'-dihydro-2'H-pyranyl)-5-pregnene | m-CPBA, Methanol | (20R,23R) major diastereoisomer | nih.gov |

| Epoxide Ring Cleavage | 4,5-epoxycholestane-3,6-diols | LiAlH₄ | Full set of eight cholestane-3,5,6-triol stereoisomers | nih.gov |

| Reductive Cyclization | A-ring lactones | LiAlH₄ | 4-oxa-5α- and -5β-cholestane | researchgate.net |

Chemical Transformations and Derivatizations of Cholestane Stereoisomers for Research Applications

Cholesterol and its stereoisomers are attractive starting materials for the synthesis of novel molecules due to their rigid, well-defined three-dimensional structure and the presence of easily derivatized functional groups. mdpi.com A wide array of chemical transformations, from simple functional group manipulations to more complex carbon-carbon bond-forming reactions, have been applied to the cholestane skeleton to generate derivatives for various research fields. mdpi.com

Simple transformations include the esterification or etherification of the 3β-hydroxyl group. mdpi.com More complex modifications involve the functionalization of the steroid core itself. For example, cholesterol has been used as a template to synthesize a series of 2-methoxybenzoate (B1232891) analogues by first reacting it with 2-methoxybenzoyl chloride and then performing subsequent functionalization at the C-7 position of the steroid. mdpi.com Other advanced methods include C-H activation and C-C bond formation using organometallic reagents. mdpi.com

The distinct stereoisomers of cholestane serve as valuable tools in research, particularly for studying stereospecific molecular interactions. Different diastereomers, such as 5α-cholestan-3β-ol and 5β-cholestan-3α-ol, which have opposite configurations at the C-3 and C-5 positions, have been incorporated into biomimetic membranes. mdpi.com These chiral membranes can discriminate between the enantiomers of various compounds, demonstrating that the specific stereochemistry of the cholestane derivative is crucial for enantioselective recognition. mdpi.com Such systems are useful for characterizing the stereostructures of bioactive molecules and understanding their mechanisms of action. mdpi.com

Iv. Natural Occurrence and Geochemical Significance of Cholestane Stereoisomers

Biosynthesis and Precursors of Cholestane-Related Sterols in Biological Systems

The journey of a cholestane (B1235564) molecule begins in a living organism with the biosynthesis of its precursor sterol, most notably cholesterol. wikipedia.org Sterols are essential components of cell membranes in eukaryotes and are synthesized through complex enzymatic pathways. youtube.com

The biosynthesis of cholesterol, the primary precursor to cholestane, culminates in a molecule with a specific stereochemistry, including the (20R) configuration at the C-20 carbon atom in its side chain. wikipedia.org This specific arrangement is a direct result of the high stereoselectivity of the enzymes involved in its synthesis.

The overarching pathway begins with the synthesis of isopentenyl pyrophosphate (IPP) through the mevalonate (B85504) pathway. youtube.com Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). youtube.com The enzyme HMG-CoA reductase, a key regulatory point in the pathway, reduces HMG-CoA to mevalonate. youtube.com

Following a series of phosphorylation and decarboxylation reactions, mevalonate is converted to IPP. wikipedia.org IPP molecules are then sequentially condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are joined head-to-head by squalene (B77637) synthase to produce squalene. nih.gov

The crucial cyclization step is catalyzed by oxidosqualene cyclase. In animals and fungi, squalene is first epoxidized to 2,3-oxidosqualene (B107256), which is then cyclized by lanosterol (B1674476) synthase to form lanosterol. nih.gov In photosynthetic organisms like plants and algae, the cyclization of 2,3-oxidosqualene is catalyzed by cycloartenol (B190886) synthase to produce cycloartenol. nih.gov

From lanosterol (in the animal pathway), a series of subsequent enzymatic reactions, including demethylations, isomerizations, and reductions, lead to the final cholesterol molecule. wikipedia.org The stereochemistry at the C-20 position is established during the formation of the sterol side chain and is preserved throughout these transformations, resulting in the natural (20R) configuration.

While the fundamental steps of sterol biosynthesis are conserved across many eukaryotes, significant variations exist, particularly in the post-squalene part of the pathway. nih.gov These differences lead to a diversity of sterols in nature and have important implications for the use of their fossil counterparts as biomarkers.

Animals: Animal cells almost exclusively synthesize cholesterol, which has the (20R) configuration. wikipedia.org This makes cholestane a strong, though not entirely exclusive, biomarker for animal life in the geological record. wikipedia.org The pathway proceeds via the cyclization of 2,3-oxidosqualene to lanosterol. nih.gov

Fungi: Fungi also utilize the lanosterol pathway but typically synthesize ergosterol (B1671047) as their primary sterol. nih.gov Ergosterol differs from cholesterol in its side chain and the presence of additional double bonds in the B-ring. The enzymes in the fungal pathway have different substrate specificities compared to their animal counterparts. nih.gov

Plants and Algae: Photosynthetic organisms, including plants and algae, generally use the cycloartenol pathway for sterol biosynthesis. nih.gov They produce a wide array of sterols, known as phytosterols, such as sitosterol (B1666911) and stigmasterol. youtube.com While cholesterol can be found in plants, it is usually a minor component. acs.org A key difference in these pathways is the alkylation at the C-24 position of the side chain, a step absent in animals. ttu.edu

Bacteria: For a long time, sterol synthesis was thought to be exclusive to eukaryotes. However, it is now known that a few bacterial species can synthesize sterols, although the full extent and diversity of these pathways are still being explored. nih.gov

The following table summarizes the key differences in sterol biosynthesis across major groups of organisms.

| Feature | Animals | Fungi | Plants & Algae |

| Primary Sterol | Cholesterol | Ergosterol | Phytosterols (e.g., Sitosterol, Stigmasterol) |

| Cyclization Intermediate | Lanosterol | Lanosterol | Cycloartenol |

| C-24 Alkylation | Absent | Present | Present |

| Key Precursor for Cholestane | Cholesterol (Abundant) | - | Cholesterol (Minor) |

Diagenetic and Catagenetic Alterations of Sterols to Cholestanes in Geological Settings

Once an organism dies and is buried in sediment, its biological molecules, including sterols, undergo a series of transformations known as diagenesis (low temperature and pressure) and catagenesis (higher temperature and pressure). mit.edu During these processes, cholesterol is converted to cholestane through the loss of the hydroxyl group and saturation of the double bond. wikipedia.org Crucially, the stereochemistry of the molecule is also altered.

The biologically inherited stereochemistry of cholesterol (5α(H), 14α(H), 17α(H), 20R) is not thermodynamically the most stable configuration. As sediments are buried and subjected to increasing temperatures over geological time, the cholestane molecule undergoes isomerization at several chiral centers to reach a more stable state. nih.gov

Isomerization at C-20: The isomerization at the C-20 position is one of the most widely used indicators of thermal maturity. The original biological (20R) configuration gradually converts to a mixture of (20R) and (20S) epimers. mit.edu This change alters the orientation of the side chain relative to the steroid nucleus. researchgate.net The reaction proceeds until an equilibrium mixture is reached.

Isomerization at C-5, C-14, and C-17: The stereochemistry of the steroid nucleus also undergoes changes. The biologically inherited 5α(H), 14α(H), 17α(H) configuration can isomerize to more stable forms, such as the 5β(H), 14α(H), 17α(H) and the 5α(H), 14β(H), 17β(H) (isocholestane) configurations. nih.gov These rearrangements result in a more bent and thermodynamically stable structure.

The extent of stereochemical isomerization is primarily controlled by temperature and time.

Thermal Processes: As the temperature of the host sediment increases during burial (catagenesis), the rate of isomerization reactions accelerates. mit.edu The ratio of the 20S to 20R epimers of α,β,β-cholestane, expressed as the 20S/(20S+20R) ratio, increases from an initial value of 0 to an equilibrium value of approximately 0.55. mit.edu This predictable relationship allows geochemists to use this ratio as a molecular geothermometer to assess the thermal maturity of source rocks and petroleum. The presence of sulfur can significantly increase the rate of isomerization. researchgate.net

Microbial Processes: In the early stages of diagenesis, microbial activity can also influence the transformation of sterols. nih.gov Microorganisms can facilitate the reduction of sterols to stanols and may play a role in the initial isomerization reactions, although the primary driver for extensive isomerization is thermal stress.

The table below illustrates the progression of key cholestane stereoisomer ratios with increasing thermal maturity.

| Thermal Maturity | 20S/(20S+20R) α,β,β-Cholestane Ratio | ββ/(αα+ββ) Cholestane Ratio |

| Immature | ~0 | Low |

| Early Mature | Increasing | Increasing |

| Peak Mature | ~0.50 - 0.55 (Equilibrium) | High (Equilibrium) |

| Late Mature | ~0.55 | High |

Distribution Patterns of Specific Cholestane Stereoisomers in Sediments, Crude Oils, and Paleontological Records

The distribution of cholestane and its stereoisomers in the geological record provides invaluable information for petroleum exploration and paleontology.

Sediments and Crude Oils: The analysis of cholestane isomers is a standard tool in petroleum geochemistry. The relative abundance of C27 (cholestane), C28 (ergostane), and C29 (stigmastane) steranes can help to determine the type of organic matter that sourced the oil (e.g., marine algae, lacustrine organisms, or terrestrial plants). inig.pl High concentrations of cholestane are often indicative of a marine depositional environment with significant input from zooplankton or other marine animals. scielo.br The isomerization ratios of cholestane are used to assess the thermal maturity of both the source rock and the crude oil, helping to predict whether a basin is likely to have generated oil or gas. mit.edu The presence of 24-norcholestanes can serve as an age-diagnostic biomarker, with notable increases linked to the evolution of diatoms and dinoflagellates. geoscienceworld.orgresearchgate.net

Paleontological Records: Cholestane has been famously used as a molecular fossil to identify the biological affinity of ancient organisms. For example, the discovery of abundant cholestane in organically preserved fossils of Dickinsonia, an Ediacaran organism (around 558 million years old), provided strong evidence that it was one of the earliest known animals. acs.org This is because animals are the most prolific producers of cholesterol, the precursor to cholestane. acs.org The stereochemistry of the cholestane found in such ancient fossils can also provide clues about the preservation conditions and the thermal history of the fossil deposit. wikipedia.orgnih.gov

V. Advanced Analytical Methodologies for Cholestane Isomer Profiling

Chromatographic Separations for Complex Cholestane (B1235564) Mixtures

Chromatography is an essential analytical technique for separating the components of a mixture. numberanalytics.com For cholestane analysis, where numerous stereoisomers can coexist, achieving adequate separation is a primary challenge.

High-resolution gas chromatography (GC), particularly using capillary columns, is a cornerstone technique for the separation of volatile and semi-volatile compounds like cholestane isomers. numberanalytics.com The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long, narrow-bore capillary column. The high efficiency of these columns allows for the separation of closely related isomers based on subtle differences in their boiling points and interactions with the stationary phase.

For cholestane stereoisomers, the elution order is highly dependent on the stationary phase and the specific stereochemistry of the molecules. Nonpolar stationary phases, such as those based on polysiloxanes (e.g., DB-1MS, DB-5MS), are commonly used and separate isomers primarily based on their relative volatilities. researchgate.netnih.gov Generally, more compact or planar isomers tend to have shorter retention times. For instance, in geochemical studies analyzing steranes (the geological counterparts of cholestanes), the elution order of C27 isomers on nonpolar columns is well-established and allows for the differentiation of key stereoisomers.

The use of an internal standard, such as 5α-cholestane, is common in GC methods to ensure accurate quantification. nih.govmdpi.com For complex samples, GC is often coupled with mass spectrometry (GC-MS), which provides structural information for each separated peak, confirming the identity of the isomers. nih.gov

Table 1: Representative GC Parameters for Cholestane Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column Type | Fused silica (B1680970) capillary | Provides high resolution and efficiency. |

| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5MS) | Offers good selectivity for nonpolar to semi-polar compounds like cholestanes. researchgate.net |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | Standard dimensions for high-resolution separation. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to transport analytes through the column. |

| Oven Program | Temperature gradient (e.g., 150°C to 280°C) | Optimizes separation of compounds with a range of boiling points. researchgate.net |

| Injector Type | Split/Splitless | Allows for analysis of both high and low concentration samples. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification, MS for identification and structure elucidation. |

For exceptionally complex mixtures where one-dimensional GC cannot provide adequate separation, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolving power. sepsolve.comchemistry-matters.com This powerful technique employs two different columns connected in series via a modulator. sepsolve.com The first, longer column provides an initial separation, typically based on boiling point, while the second, shorter column provides a rapid, orthogonal separation based on a different property, such as polarity. sepsolve.comchemistry-matters.com

The key benefits of GCxGC include a massive increase in peak capacity, improved resolution of co-eluting compounds, and enhanced sensitivity due to the reconcentration of analytes in the modulator. chromatographyonline.comresearchgate.net This allows for the separation of isomeric cholestanes from a complex matrix that would be impossible with a single column. gcms.cznih.gov The resulting data is presented as a two-dimensional chromatogram, or contour plot, where compounds with similar chemical properties appear in structured clusters, aiding in identification. chemistry-matters.comnih.gov

GCxGC is particularly advantageous in geochemical and environmental analyses for fingerprinting complex hydrocarbon mixtures, including steranes. chemistry-matters.com The choice of column set is critical; a common configuration is a non-polar primary column and a polar secondary column ("normal-phase GCxGC"). sepsolve.com This setup effectively separates isomers based on both their volatility and their polarity, providing a highly detailed profile of the cholestane mixture.

While GC is ideal for volatile, nonpolar compounds like the parent cholestane, liquid chromatography (LC) is better suited for analyzing its more polar, non-volatile, or thermally unstable derivatives, such as hydroxylated or esterified forms. numberanalytics.com LC separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase. numberanalytics.com

For polar cholestane derivatives, several LC modes can be employed:

Normal-Phase LC (NP-LC): Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. This mode is effective for separating isomers based on the number and position of polar functional groups.

Reversed-Phase LC (RP-LC): The most common LC mode, it uses a non-polar stationary phase and a polar mobile phase. While less effective for separating nonpolar hydrocarbon isomers, it is excellent for analyzing cholestane derivatives with attached alkyl chains or other hydrophobic moieties. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): A variant of normal-phase LC that is particularly useful for retaining and separating very polar compounds. mdpi.com

Silver Ion HPLC (Ag+-HPLC): This technique uses a stationary phase impregnated with silver ions, which interact with unsaturated bonds. It is exceptionally powerful for separating isomers based on the number, position, and geometry (cis/trans) of double bonds, though less directly applicable to saturated cholestanes. nih.gov

LC is frequently coupled with mass spectrometry (LC-MS), as many polar derivatives are amenable to soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govnih.gov However, the analysis of non-derivatized, nonpolar sterols like cholesterol by ESI can be problematic due to poor ionization efficiency, often necessitating derivatization to improve detection. nih.govcreative-proteomics.com

Mass Spectrometric Identification and Quantification of Specific Cholestane Stereoisomers

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight and elucidating the structure of cholestane isomers separated by chromatography.

Tandem mass spectrometry, or MS/MS, is a highly selective and sensitive technique that involves multiple stages of mass analysis. nih.gov In a typical MS/MS experiment, a specific "precursor" ion (e.g., the molecular ion of a cholestane isomer) is selected in the first mass analyzer, subjected to fragmentation, and the resulting "product" ions are analyzed in a second mass analyzer. This process provides a characteristic fragmentation pattern that acts as a structural fingerprint for the analyte.

For cholestane isomers, electron ionization (EI) is often used in GC-MS, leading to extensive fragmentation. While many isomers produce similar mass spectra, differences in the relative abundances of key fragment ions can sometimes be used for differentiation. The molecular ion (M+) of cholestane (C27H48) is at m/z 372, and a characteristic fragment is often observed at m/z 217, corresponding to the loss of the side chain and a portion of the D-ring.

In LC-MS/MS, soft ionization techniques like ESI or APCI are used, which typically produce protonated molecules [M+H]+ or adducts. researchgate.net For cholesterol oxidation products, common fragmentation pathways involve cleavages in the sterol ring system. researchgate.net MS/MS is particularly powerful when used in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, where the instrument is set to detect only specific precursor-to-product ion transitions. This drastically reduces chemical noise and allows for highly sensitive and selective quantification of target isomers, even in complex biological matrices. researchgate.netnih.gov

High-resolution mass spectrometry (HRMS) is a technique capable of measuring the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). measurlabs.combioanalysis-zone.comresearchgate.net This capability allows for the determination of an ion's elemental formula, as each unique combination of atoms has a distinct, exact mass. azolifesciences.com

For example, while two different molecules might have the same nominal mass (the integer mass), their exact masses will differ due to the mass defects of their constituent atoms. HRMS can easily distinguish between them. bioanalysis-zone.com For cholestane (C27H48), the calculated exact mass of the neutral molecule is 372.3756. An HRMS instrument can measure the m/z of its molecular ion to within a few parts per million (ppm) of this theoretical value, providing unambiguous confirmation of its elemental composition. algimed.com

While HRMS alone cannot distinguish between isomers (which have the same elemental formula and thus the same exact mass), it is exceptionally powerful when coupled with a separation technique like GC or LC. measurlabs.combioanalysis-zone.com The combination of accurate retention time from chromatography and accurate mass from HRMS provides a very high degree of confidence in the identification of a specific cholestane isomer. researchgate.netnih.gov Furthermore, HRMS can be used to analyze the fragment ions in an MS/MS experiment, allowing for the determination of the elemental formula of each fragment and providing deeper insight into the molecule's structure. researchgate.net

Table 2: Comparison of Mass Spectrometry Techniques for Cholestane Analysis

| Technique | Principle | Key Advantage for Cholestane Analysis | Limitation |

| Tandem MS (MS/MS) | Fragmentation of a selected precursor ion to produce a characteristic spectrum of product ions. | High selectivity and sensitivity (SRM/MRM); provides structural fingerprinting for isomer differentiation. nih.govnih.gov | May not distinguish isomers with very similar fragmentation patterns. |

| High-Resolution MS (HRMS) | Measures m/z with high accuracy, allowing determination of elemental formula. | Unambiguous confirmation of elemental composition (e.g., C27H48); increases confidence in identification. measurlabs.comazolifesciences.com | Cannot differentiate between isomers without a preceding separation step. measurlabs.combioanalysis-zone.com |

Isotope Ratio Mass Spectrometry (IRMS) for Carbon Isotope Analysis of Cholestanes

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique utilized to determine the isotopic composition of elements in a sample, providing insights into the origin, formation, and alteration of organic molecules like cholestanes. Specifically, Compound-Specific Isotope Analysis (CSIA) using Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) allows for the precise measurement of carbon isotope ratios (¹³C/¹²C) within individual cholestane isomers. microbe.comenviro.wiki This methodology is crucial in various scientific fields, including geochemistry, archaeology, and environmental science, for tracing the sources of organic matter and understanding biogeochemical processes. researchgate.net

The fundamental principle of IRMS involves ionizing a sample and separating the resulting ions based on their mass-to-charge ratio. wikipedia.org In the context of cholestane analysis, the sample is first introduced into a gas chromatograph (GC) to separate the different isomers. niwa.co.nz The separated compounds are then combusted into simpler gases, such as carbon dioxide (CO₂), before entering the mass spectrometer. itrcweb.org The IRMS instrument then measures the relative abundance of the heavier ¹³C isotope to the more common ¹²C isotope. wikipedia.org These ratios are typically expressed in delta (δ) notation in parts per thousand (‰) relative to an international standard, Vienna Pee Dee Belemnite (VPDB). wikipedia.org

The carbon isotopic signatures of cholestanes can vary depending on the original source organism and the subsequent diagenetic and catagenetic processes they have undergone. chiron.no Different organisms exhibit distinct isotopic fractionation during the biosynthesis of sterols, the precursors to cholestanes. researchgate.net This initial isotopic signature can be further altered by thermal maturation, providing valuable information about the thermal history of sedimentary rocks. numberanalytics.com

Recent advancements in GC-IRMS technology, such as the development of picomolar-scale CSIA (pico-CSIA), have significantly enhanced the sensitivity of this technique. researchgate.net This allows for the analysis of extremely small sample sizes, which is particularly beneficial when analyzing trace amounts of cholestanes in geological or archaeological samples. researchgate.net The precision of GC-IRMS measurements is critical, with modern instruments achieving reproducibility of ±0.10 ‰ or better. chiron.no

Table 1: Comparison of Isotopic Analysis Techniques for Cholestane-Related Compounds

| Feature | Gas Chromatography/Mass Spectrometry (GC/MS) | Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) |

| Primary Measurement | Molecular mass and fragmentation patterns | Isotopic ratios (e.g., ¹³C/¹²C) |

| Sensitivity | Lower for isotopic enrichment detection. nih.gov | Significantly higher for detecting small variations in isotopic abundance. nih.govnih.gov |

| Precision at Low Enrichment | Less reproducible. nih.gov | Highly accurate and reproducible. nih.gov |

| Application | Identification and quantification of compounds. | Determining the origin and transformation history of compounds. enviro.wiki |

Preparation and Derivatization Techniques for Chromatographic-Mass Spectrometric Analysis

Proper sample preparation is a critical prerequisite for the successful analysis of cholestanes by chromatographic and mass spectrometric techniques. illinois.eduorganomation.com The primary goals of these procedures are to extract the cholestanes from the sample matrix, remove interfering substances, and, if necessary, chemically modify the analytes to improve their chromatographic behavior and detection sensitivity. organomation.comsigmaaldrich.com

The initial step typically involves the extraction of lipids, including cholestanes, from the sample. nih.gov Common methods include the use of organic solvent mixtures like chloroform (B151607) and methanol. nih.gov For samples where cholestanes may be present as esters, an alkaline hydrolysis (saponification) step is employed to cleave the ester bonds and liberate the free sterols. nih.govmdpi.com

Following extraction and hydrolysis, a clean-up step is often necessary to remove impurities that could interfere with the analysis. organomation.com Solid-phase extraction (SPE) is a widely used technique for this purpose, effectively separating the cholestanes from other lipid classes and matrix components. nih.gov

For analysis by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS), cholestanes often require derivatization to increase their volatility and thermal stability. numberanalytics.comnih.gov Derivatization involves chemically modifying the hydroxyl group of the cholestane molecule. nih.gov The most common derivatization techniques include:

Silylation: This is a widely used method where a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.govmdpi.com This process creates a less polar and more volatile derivative. nih.gov

Acylation: This technique involves the introduction of an acyl group. nih.gov

Alkylation: This method introduces an alkyl group. For instance, thermochemolysis using tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) can simultaneously hydrolyze and methylate sterols, producing sterol methyl ethers. nih.gov

The choice of derivatization technique can influence the fragmentation patterns observed in the mass spectrometer, which can be useful for structural elucidation. mdpi.com While silylation is common, it is sensitive to water, and the reagents can potentially contaminate the GC inlet. nih.gov Alternative methods like thermochemolysis with TMAH offer a rapid approach for both hydrolysis and derivatization. nih.gov

For Liquid Chromatography-Mass Spectrometry (LC-MS), which is suitable for analyzing less volatile and thermally labile compounds, derivatization may also be employed to enhance ionization efficiency. organomation.commdpi.com For example, derivatization can introduce a charged group into the molecule, improving its detection by electrospray ionization (ESI)-MS. mdpi.com

Table 2: Overview of Derivatization Techniques for Cholestane Analysis

| Derivatization Technique | Reagent Example | Purpose | Advantages | Disadvantages |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility for GC analysis. nih.gov | Well-established, provides characteristic mass spectra. mdpi.com | Sensitive to water, potential for GC inlet contamination. nih.gov |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFA) | Increase volatility and improve chromatographic separation. mdpi.comnih.gov | Can provide stable derivatives. | May require more stringent reaction conditions. |

| Alkylation (Thermochemolysis) | Tetramethylammonium hydroxide (TMAH) | Simultaneous hydrolysis and methylation. nih.gov | Rapid, can analyze free and ether-bonded sterols. nih.gov | Mass spectra of derivatives may be less common in libraries. nih.gov |

| Charge-Tagging Derivatization | 4-(dimethylamino)phenyl isocyanate (DMAPI) | Enhance ionization for LC-MS analysis. researchgate.net | Improves detection sensitivity in ESI-MS. mdpi.com | May introduce complexity to the sample. |

Vi. Applications of Cholestane Stereoisomers As Molecular Biomarkers and Environmental Indicators

Geochemical Biomarkers in Petroleum Exploration and Paleoenvironmental Reconstruction

In the realm of geology, cholestane (B1235564) stereoisomers are powerful tools used to unlock the history of petroleum source rocks and reconstruct ancient landscapes. Their structural stability allows them to persist over millions of years, retaining a chemical signature of their biological precursors and the geological processes they have undergone.

Application of 20S/(20S+20R) Cholestane Ratios for Thermal Maturity Assessment of Source Rocks

The ratio of 20S and 20R epimers of C29 cholestane is a widely used and reliable indicator of the thermal maturity of source rocks and petroleum. mdpi.comnih.gov In living organisms, sterols are synthesized with the natural 20R configuration. During diagenesis and catagenesis, as sediments are buried and heated over geological time, the original biological 20R configuration undergoes isomerization to the more thermally stable 20S configuration.

Initially, the 20S/(20S+20R) ratio is near zero. As thermal maturation progresses, the concentration of the 20S epimer increases until an equilibrium is reached. mdpi.com This equilibrium typically corresponds to a ratio of 0.52–0.55, which signifies the peak oil generation window. mdpi.com By measuring this ratio in rock extracts or crude oil, geochemists can assess whether a source rock has generated hydrocarbons and its stage within the oil window. researchgate.netresearchgate.net For instance, ratios between 0.34 and 0.55 can indicate thermal maturity from the onset to the peak of oil generation. researchgate.net However, it is noted that in cases of mixed oils from different sources or biodegradation, this maturity signature can sometimes be misleading. researchgate.net

Table 1: Correlation of C29 Sterane 20S/(20S+20R) Ratio with Thermal Maturity

| 20S/(20S+20R) Ratio | Thermal Maturity Stage | Implication for Hydrocarbon Generation |

|---|---|---|

| ~0 | Immature | Onset of diagenesis; no significant oil generation. |

| 0.34 - 0.40 | Early Mature | Onset of oil generation. |

| 0.40 - 0.52 | Peak Mature | Main phase of oil generation. |

| 0.52 - 0.55 | Late Mature / Equilibrium | Peak to late-stage oil generation; equilibrium reached. mdpi.com |

Cholestane Stereoisomer Ratios as Indicators of Organic Matter Source Input

The relative distribution of C27, C28, and C29 regular steranes (cholestane, ergostane, and stigmastane, respectively) in sediments provides crucial clues about the source of the original organic matter. Different types of organisms produce different precursor sterols, and this signature is inherited by the resulting cholestane compounds.

A predominance of C27 cholestane is typically indicative of organic matter derived from marine sources, such as algae and phytoplankton. mdpi.com Conversely, a high abundance of C29 cholestane points to a significant contribution from terrestrial higher plants, which are rich in C29 sterols like β-sitosterol. mdpi.com C28 steranes are often associated with various sources, including certain types of algae, fungi, and some higher plants. Therefore, by analyzing the triangular plot or simple ratios of these cholestane homologues, geologists can determine the primary contributors to the organic matter in a source rock, distinguishing between marine, lacustrine, or terrestrial-dominated systems. mdpi.com

Table 2: Interpreting Organic Matter Source from Regular Sterane Distribution

| Dominant Sterane | Precursor Sterol Source | Typical Depositional Environment Indicated |

|---|---|---|

| C27 (e.g., Cholestane) | Cholesterol and related sterols from marine algae and zooplankton. | Marine (open ocean), some lacustrine settings. mdpi.com |

Reconstruction of Past Depositional Environments based on Cholestane Profiles

By integrating data from cholestane profiles with other geochemical and sedimentological evidence, a detailed reconstruction of past depositional environments is possible. frontiersin.orgdigitalatlasofancientlife.org The identification and interpretation of lithofacies—distinct rock units corresponding to particular depositional settings—provide the physical framework for reconstruction. mdpi.com

The cholestane signature helps populate this framework with chemical information. For example, finding a high proportion of C29 steranes (indicative of terrestrial plants) within fine-grained mudstones (indicative of a low-energy environment) could suggest a distal deltaic or pro-delta environment where land-derived organic material settled out of suspension in quiet waters. mdpi.com In another case, sediments from a deep, anoxic lake might be characterized by C27-dominant steranes from lacustrine algae, preserved due to the excellent preservation conditions. frontiersin.org The combination of sterane source-input data (6.1.2) and thermal maturity data (6.1.1) allows for a comprehensive understanding of a basin's petroleum system, from the initial deposition of organic matter to the subsequent generation of oil and gas. researchgate.net

Environmental Tracers in Contemporary Systems

Beyond their geological applications, cholestane stereoisomers have emerged as useful markers for tracking pollution in modern environments. Their association with specific anthropogenic activities allows them to act as chemical fingerprints for source apportionment.

Identification of Cholestane Stereoisomers as Traffic Markers in Particulate Matter

Cholestane and its isomers have been identified as specific organic markers for traffic-related emissions in urban air. researchgate.net These compounds are present in lubricating oils used in internal combustion engines. Through engine operation and exhaust, these thermally stable compounds are released into the atmosphere and adsorb onto particulate matter (PM). Studies conducted in road tunnels, which provide a concentrated sample of direct vehicular emissions, have confirmed the presence of cholestane in PM2.5 samples. researchgate.net For instance, ααα-20R-cholestane has been specifically targeted in such studies as a tracer for vehicle-related particulate matter. researchgate.net

Source Apportionment of Anthropogenic Emissions Using Cholestane Signatures

The identification of cholestane as a marker for traffic emissions enables its use in source apportionment studies, which aim to quantify the contributions of various sources to ambient air pollution. copernicus.orgcopernicus.org By establishing a unique chemical profile, or "signature," for traffic emissions that includes cholestane, scientists can measure its concentration at urban monitoring sites. This data can then be used in receptor models to estimate the percentage of total particulate matter that originates from vehicular traffic versus other sources like industrial emissions, biomass burning, or residential heating. researchgate.net This information is vital for developing effective air quality management strategies and public health policies.

Biomarker Identification in Biological Research (Excluding Clinical Outcomes)

The unique and complex structures of cholestane stereoisomers and their derivatives make them valuable biomarkers in various fields of biological research. Their stability and specificity allow them to serve as molecular fingerprints, providing insights into metabolic processes and the presence of specific organisms.

Discovery and Characterization of Cholestane-Related Biomarkers in Metabolomic Studies

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has emerged as a powerful tool for biomarker discovery. In this context, specific cholestane-related compounds have been identified and characterized as potential indicators of certain physiological or pathological states. These discoveries are often facilitated by advanced analytical techniques, particularly mass spectrometry.

One of the notable examples of a cholestane-related biomarker discovered through metabolomics is 27-nor-5β-cholestane-3,7,12,24,25 pentol glucuronide (CPG) . A metabolomics-based approach using liquid chromatography-mass spectrometry (LC-MS) identified CPG as a potential serum biomarker for epithelial ovarian cancer. nih.govnih.gov In these studies, serum samples from healthy individuals were compared with those from patients with benign ovarian tumors and epithelial ovarian cancer. The analysis revealed a significant elevation of CPG in the serum of patients with ovarian cancer, suggesting its potential as a diagnostic marker. nih.govnih.gov Further validation confirmed that CPG levels were also elevated in ovarian cancer tissues compared to benign tumor tissues. nih.gov

Another significant cholestane-related biomarker is cholestane-3β,5α,6β-triol (C-triol) , an oxidation product of cholesterol. Elevated levels of C-triol are a key diagnostic biomarker for Niemann-Pick disease type C (NPC), a rare genetic neurodegenerative disorder characterized by the accumulation of cholesterol in cells. nih.gov The identification and quantification of C-triol in plasma or serum are typically performed using gas chromatography-mass spectrometry (GC-MS), a sensitive and specific method that allows for the reliable detection of this biomarker. nih.gov

The table below summarizes key cholestane-related biomarkers discovered through metabolomic and targeted analytical studies.

| Biomarker Name | Chemical Formula | Biological Source | Associated Condition/Significance | Analytical Method |

| 27-nor-5β-cholestane-3,7,12,24,25 pentol glucuronide (CPG) | C₃₃H₅₅O₁₀ | Serum, Ovarian Tissue | Epithelial Ovarian Cancer | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Cholestane-3β,5α,6β-triol (C-triol) | C₂₇H₄₈O₃ | Plasma, Serum | Niemann-Pick Disease Type C (NPC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

These examples highlight the utility of metabolomic approaches in identifying novel cholestane derivatives that can serve as specific biomarkers in biological research, paving the way for a deeper understanding of metabolic dysregulation in various conditions.

Structural Elucidation of Novel Cholestane Conjugates from Biological Sources

The structural diversity of cholestane derivatives is further expanded by their conjugation to other molecules, such as sugars (to form glycosides) or sulfate (B86663) groups (to form sulfates). The isolation and structural elucidation of these novel cholestane conjugates from various biological sources are crucial for understanding their biological functions and potential applications.

Cholestane Glycosides from Plants and Fungi:

Phytochemical investigations of various plant species have led to the discovery of a wide array of cholestane glycosides. For instance, a study on the rhizomes of Polygonatum odoratum resulted in the isolation of three novel cholestane-type steroidal glycosides. nih.gov Their structures were meticulously determined using a combination of spectroscopic methods and chemical reactions. Similarly, research on the bulbs of Ornithogalum saundersiae has yielded several new cholestane glycosides, some of which have shown interesting biological activities.

Fungi have also been identified as a source of novel cholestane conjugates. An endophytic fungus, Lasiodiplodia theobromae, isolated from the plant Saraca asoca, was found to produce a novel steroidal saponin, cholestanol glucoside . nih.gov The structure of this compound was characterized, and it was found to exhibit cytotoxic properties against certain cancer cell lines. nih.gov

Cholestane Sulfates from Marine Invertebrates:

Marine organisms are a rich source of unique natural products, including sulfated steroids. While the direct isolation from marine invertebrates can be challenging, the synthesis of sulfated derivatives of cholestane, such as 3β-hydroxy-5α-cholestan-6α-yl sulfate , 6α-hydroxy-5α-cholestan-3β-yl sulfate , and 5α-cholestan-3β,6α-diyl disulfate , has been achieved. nih.gov The presence of these compounds in marine invertebrates suggests specific metabolic pathways and potential ecological roles. nih.gov

The structural elucidation of these novel cholestane conjugates relies heavily on advanced analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework and the stereochemistry of the molecule.

High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition and molecular weight with high accuracy.

X-ray Crystallography: To determine the three-dimensional structure of crystalline compounds.

Chemical Degradation and Derivatization: To break down the molecule into smaller, identifiable parts or to modify it to aid in structural analysis.

The table below presents examples of novel cholestane conjugates and the biological sources from which they have been identified.

| Compound Name/Type | Biological Source | Class of Conjugate |

| Novel Cholestane Glycosides | Polygonatum odoratum (Plant) | Glycoside |

| Osaundersiosides | Ornithogalum saundersiae (Plant) | Glycoside |

| Cholestanol Glucoside | Lasiodiplodia theobromae (Fungus) | Glycoside |

| Cholestane Sulfates | Marine Invertebrates | Sulfate |

The continuous discovery and characterization of new cholestane conjugates from diverse biological sources expand our knowledge of steroid metabolism and provide a pipeline of novel compounds with potential applications in various areas of biological research.

Vii. Future Perspectives in Alpha, Beta, Beta 20r Cholestane Research

Development of Novel Stereoselective Synthetic Methodologies for Complex Cholestane (B1235564) Isomers

The precise synthesis of complex cholestane isomers like α,β,β-20R-cholestane remains a critical goal for future research. The availability of pure stereoisomers is essential for their use as reference standards in analytical studies and for investigating their unique biological activities. The synthesis of such steroidal structures is fraught with challenges, including the control of multiple stereocenters and the assembly of the polycyclic ring system with specific stereochemistry at the ring junctions. nih.govumich.edu

Future progress in this area will likely hinge on the development and application of novel catalytic methods. nih.govumich.edu The synthesis of steroids has been significantly impacted by advances in transition metal-mediated catalysis, asymmetric catalysis, and organocatalysis. umich.edu For instance, new approaches for the late-stage selective C-H oxidation are emerging, which could be applied to complex steroid syntheses. nih.gov The development of methods for the diastereoselective installation of functional groups at key positions, such as the ring junctions, will be particularly important. nih.gov

Moreover, the synthesis of steroid hybrids has become a significant area of pharmaceutical research, suggesting that methodologies developed for creating these complex molecules could be adapted for the synthesis of specific cholestane isomers. u-szeged.hu This involves combining a carrier molecule with a natural or synthetic compound via a suitable linker, where the synthetic method determines the position and stereochemistry of the coupled entities on the sterane core. u-szeged.hu The exploration of multi-enzyme cascades, which can achieve high stereoselectivity, also presents a promising avenue for the synthesis of specific stereoisomers. nih.gov

Table 1: Emerging Synthetic Strategies for Complex Steroid Isomers

| Synthetic Strategy | Description | Potential Application for Cholestane Isomers |

| Metallacycle-Mediated Annulative Cross-Couplings | Involves the early construction of ring systems via cross-coupling reactions mediated by metal complexes. nih.gov | Could be used for the efficient construction of the cholestane ring system with desired stereochemistry. |

| Enantioselective Intramolecular Heck Reaction | Utilizes a chiral palladium catalyst to achieve high enantioselectivity in the formation of cyclic structures. umich.edu | Could be employed to set key stereocenters during the synthesis of the cholestane skeleton. |

| Iron-Catalyzed Hydrogen Atom Transfer (HAT) | Enables the construction of highly substituted rings through radical cyclization. nih.gov | Potentially useful for creating the specific substitution patterns found in complex cholestane isomers. |

| Multi-Enzymatic Cascades | Combines multiple enzymes in a one-pot reaction to achieve highly stereoselective transformations. nih.gov | Offers a green and efficient route to obtaining optically pure cholestane isomers. |

Advances in Analytical Chemistry for Ultra-Trace Analysis and Isomer-Specific Quantification

The accurate quantification of specific cholestane isomers at ultra-trace levels is crucial for their application as biomarkers. Future advancements in analytical chemistry are expected to significantly enhance our ability to detect and differentiate these complex molecules in various matrices. acs.org

A key challenge in cholestane analysis is the co-elution of closely related isomers during chromatographic separation, which can complicate traditional mass spectrometry. wikipedia.org To address this, techniques like GC/MS/MS are employed, which target specific fragment ions to improve the identification of individual isomers. wikipedia.org Future developments will likely focus on improving the resolution and sensitivity of these methods.

The trend towards miniaturization in analytical chemistry, including the development of microfluidics and smaller, more portable instruments, could also impact cholestane research. acs.org These technologies can reduce sample and reagent consumption, increase analysis speed, and potentially enable in-field measurements. acs.org

Furthermore, ultra-high-resolution mass spectrometry (UHRMS), using instruments like Fourier transform ion cyclotron resonance (FTICR) and Orbitrap, offers exceptional resolving power and mass accuracy. mdpi.com These capabilities are invaluable for the analysis of complex mixtures and can aid in the reliable identification of trace-level compounds like cholestane isomers. mdpi.com The coupling of ion mobility spectrometry with mass spectrometry is another emerging technique that provides an additional dimension of separation, helping to resolve isobaric molecules. acs.org

Table 2: Advanced Analytical Techniques for Cholestane Analysis

| Analytical Technique | Principle | Relevance to Cholestane Analysis |

| GC/MS/MS | Gas chromatography coupled with tandem mass spectrometry, allowing for the selection and fragmentation of specific ions. wikipedia.org | Enables isomer-specific quantification by targeting characteristic fragment ions of cholestane, improving identification in complex mixtures. wikipedia.org |

| Ultra-High-Resolution Mass Spectrometry (UHRMS) | Techniques like FTICR-MS and Orbitrap-MS that provide extremely high resolving power and mass accuracy. mdpi.com | Facilitates the unambiguous identification of cholestane isomers and the analysis of trace amounts in complex environmental or biological samples. mdpi.com |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separates ions based on their size and shape (collisional cross-section) before mass analysis. acs.org | Provides an additional separation dimension to distinguish between co-eluting cholestane isomers that have the same mass. acs.org |

| Microfluidics | Miniaturized analytical systems ("lab-on-a-chip") that integrate multiple analytical steps. acs.org | Offers the potential for rapid, high-throughput, and low-volume analysis of cholestane, possibly in portable formats. acs.org |

Integrated Approaches Combining Geochemical, Biological, and Environmental Cholestane Studies

The full potential of cholestane as a biomarker can be realized through integrated research that connects its presence and isomeric forms across geochemical, biological, and environmental contexts. Such an approach, often referred to as multi-omics or systems biology in the life sciences, involves combining data from various sources to gain a more holistic understanding. americanlaboratory.comfrontiersin.org

In the context of cholestane, this would mean linking its geochemical signature in sediments and petroleum with its biological origins and its fate in the environment. For example, understanding the biological pathways that produce specific cholestane precursors in organisms can help interpret the meaning of their fossilized counterparts (steranes) in the geological record. wikipedia.org

Future research will likely see a greater emphasis on these integrated approaches. This could involve:

Correlating Geochemical and Biological Data: Systematically comparing the distribution of cholestane isomers in modern organisms with their distribution in ancient sediments to better understand diagenetic processes and the evolution of biological pathways.

Environmental Fate and Transport Modeling: Combining laboratory studies on the degradation and transformation of cholestane with field measurements to model its behavior in different environmental compartments.

Biomarker Discovery in Disease: Integrating data from genomics, proteomics, and metabolomics to explore the potential role of cholestane isomers as biomarkers for human diseases. nih.govnih.gov While much of this work is in its early stages, the principles of biomarker discovery are well-established and could be applied to cholestane research. nih.gov

The development of large, shared databases and the application of advanced statistical and machine learning techniques will be essential for managing and interpreting the complex datasets generated by these integrated studies. oup.com

Theoretical and Computational Refinements for Understanding Cholestane Reactivity and Isomerization Pathways

Theoretical and computational chemistry offer powerful tools for investigating the fundamental properties of molecules like cholestane. nih.gov These methods can provide insights into reaction mechanisms, conformational preferences, and spectroscopic properties that are often difficult or impossible to obtain through experiments alone.

A key area for future computational research on cholestane is the elucidation of isomerization pathways. Understanding how different isomers interconvert under various conditions (e.g., thermal stress in geological settings or enzymatic catalysis in biological systems) is crucial for interpreting their distribution in natural samples. wikipedia.orgworldscientific.com Computational models can be used to calculate the energy barriers for these transformations and to identify the key intermediates and transition states involved. worldscientific.comacs.org

For example, studies on related steroid-transforming enzymes, such as ketosteroid isomerase, have used computational methods to investigate the details of the catalytic mechanism, including the roles of specific amino acid residues in the active site. acs.orgnih.gov Similar approaches could be applied to enzymes involved in cholestane metabolism to understand how they achieve their remarkable stereoselectivity.

Furthermore, computational methods can be used to predict the spectroscopic properties (e.g., NMR and mass spectra) of different cholestane isomers. These predicted spectra can be compared with experimental data to aid in the identification of unknown compounds and to validate their structures. As computational power and theoretical methods continue to improve, the accuracy and predictive power of these models will increase, making them an even more indispensable tool for cholestane research.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and validating the purity of alpha, beta, beta 20R-CHOLESTANE?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to confirm molecular structure and purity. For reproducibility, document synthesis conditions (e.g., temperature, solvents) in detail, adhering to guidelines for experimental reporting in chemistry journals . Include characterization data for new compounds, such as melting points (76–78°C, as reported for similar cholestane derivatives) and stability under recommended storage conditions .

Q. What safety protocols must be prioritized when handling this compound in laboratory settings?

- Methodological Answer :

- Wear nitrile gloves and chemical-resistant lab coats to prevent skin contact .

- Use P95/P1 respirators for particulate protection and ensure proper ventilation.

- Avoid drainage contamination by implementing waste management protocols compliant with local regulations .

- Refer to Section 10 of safety data sheets for stability and reactivity data during experimental design .

Q. How can researchers ensure the validity of analytical methods for quantifying this compound in biological matrices?

- Methodological Answer :

- Validate methods using internal standards (e.g., deuterated analogs) and calibration curves.

- Apply Cronbach’s alpha (α ≥ 0.7) to assess the consistency of replicate measurements .

- Cross-validate results with mass spectrometry (MS) or tandem MS (MS/MS) for specificity .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported physicochemical properties of this compound across studies?

- Methodological Answer :

- Conduct systematic reviews using PRISMA guidelines to identify bias or methodological heterogeneity .

- Replicate experiments under controlled conditions (e.g., standardized solvents, temperatures) and use meta-analysis to reconcile discrepancies .

- Compare findings with structurally similar cholestanes (e.g., 5α-cholestane) to contextualize results .

Q. What advanced statistical approaches are suitable for analyzing dose-response relationships in cholestane derivatives like this compound?

- Methodological Answer :

- Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves.

- Apply Bayesian statistics to account for uncertainty in small sample sizes .

- Validate models using goodness-of-fit tests (e.g., χ²) and sensitivity analyses .

Q. How can proteomic workflows be adapted to study the interaction of this compound with cellular targets?

- Methodological Answer :

- Employ SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) for quantitative proteomics .

- Combine phosphoproteomic analysis with kinase activity assays to identify signaling pathways affected by the compound .

- Use computational tools (e.g., molecular docking) to predict binding affinities before experimental validation .

Q. What strategies enhance the reproducibility of cholestane derivative studies in interdisciplinary research?

- Methodological Answer :

- Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles by depositing raw datasets in public repositories .

- Include detailed Supplementary Information (SI) sections with step-by-step protocols and raw spectral data .

- Collaborate with methodologists and statisticians to refine experimental designs and avoid overinterpretation of results .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis development for cholestane research?

- Methodological Answer :

- Feasible : Ensure access to specialized equipment (e.g., HPLC-MS) and sufficient quantities of the compound.

- Novel : Investigate understudied properties, such as the compound’s role in lipid membrane dynamics.

- Ethical : Follow institutional guidelines for handling hazardous chemicals .

- Relevant : Align with broader goals like drug discovery or biomaterial engineering .

Q. What are best practices for integrating this compound findings into broader chemical or biological contexts?

- Methodological Answer :